8-Oxa-1-azaspiro[5.5]undecane
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Overview
Description
8-Oxa-1-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-1-azaspiro[5.5]undecane can be achieved through several methods. One notable approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques. These methods may include the use of common reagents and catalysts to facilitate the cyclization and formation of the spiro ring structure.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where specific substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
8-Oxa-1-azaspiro[5.5]undecane has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 8-Oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, the compound has been studied for its potential to inhibit certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the positioning of the oxygen and nitrogen atoms.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with a different ring size and arrangement of atoms.
Uniqueness
8-Oxa-1-azaspiro[5.5]undecane is unique due to its specific arrangement of oxygen and nitrogen within the spiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-oxa-1-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-10-9(4-1)5-3-7-11-8-9/h10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSQQLATXNPILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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